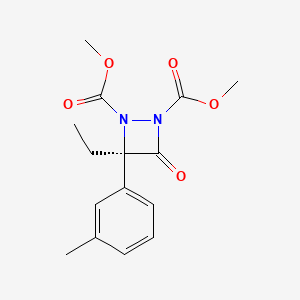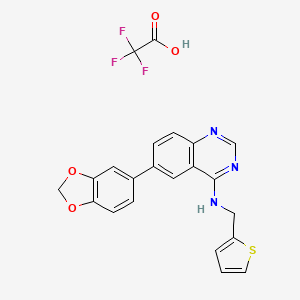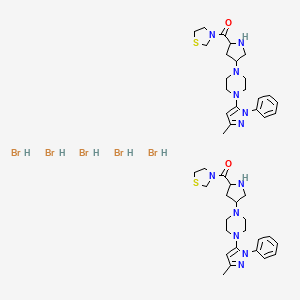
Antimony Potassium Tartrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide.
This compound is a schistosomicide possibly useful against other parasites. It has irritant emetic properties and may cause lethal cardiac toxicity among other adverse effects.
A schistosomicide possibly useful against other parasites. It has irritant emetic properties and may cause lethal cardiac toxicity among other adverse effects.
See also: Antimony cation (3+) (has active moiety); this compound; phosphorus (component of) ... View More ...
Mecanismo De Acción
It has been shown that tartar emetic acts on the stomach to induce emesis after its oral administration, that only traces are present in the vomitus following its intravenous injection, and that it does not induce emesis when it is applied directly to the vomiting center. In the present study, which was made with cats except when otherwise specifically stated, the intravenous injection of tartar emetic caused emesis (typical vomiting movements) after the removal of the entire gastrointestinal tract from the esophagus to the anus. Cutting the vagi inhibits emesis after the intravenous injection of any dose of tartar emetic, though nausea may be induced. Cutting the vagi and simultaneously extirpating the stellate ganglia inhibits both nausea and vomiting after the intravenous injection of tartar emetic. Extirpation of the celiac ganglion and simultaneous cutting of the vagi just below the level of the diaphragm does not prevent emesis following the intravenous injection of tartar emetic. Cutting the vagi prevents vomiting after the introduction of large doses of tartar emetic into the stomach, but massive doses may still cause emesis. Vagotomy probably has less influence on the emetic action of a moderately large dose of tartar emetic introduced into a loop of the duodenum. Atropine has very nearly the same effect on the emetic action of tartar emetic as cutting the vagi, but much larger doses are necessary to abolish the effect of the introduction of tartar emetic into the stomach in moderate amounts than that of equal amounts injected intravenously. The facts just stated point to the heart as the seat of reflex vomiting following the intravenous injection of tartar emetic. The intravenous injection of tartar emetic induces afferent emetic impulses which pass from the heart to the vomiting center mainly by way of the vagus, to a much less extent by way of the sympathetic nerve and the stellate ganglia. The introduction of tartar emetic into the stomach induces afferent emetic impulses which pass upward mainly by way of the vagus, to a much less extent by way of the sympathetic nerve. The introduction of tartar emetic into the duodenum induces afferent emetic impulses which pass upward partly by way of the sympathetic nerve, partly by way of the vagus. It seems probable that the path taken by afferent emetic impulses induced in the gastrointestinal tract by tartar emetic depends on the innervation of the organ concerned, and not on any selective action of the poison on the afferent nerve.
Trivalent antimony, delivered as potassium antimonyl tartrate (PAT), has been previously shown to induce an oxidative stress and toxicity in cultured neonatal rat cardiac myocytes. The present study investigates the effect of PAT on intracellular free calcium ([Ca2+]i), which has been implicated in the toxicity of agents inducing oxidative stress, and explores its role in PAT toxicity. Exposure to 50 or 200 uM PAT led to progressive elevation in diastolic or resting [Ca2+]i and eventually a complete loss of [Ca2+]i transients that occurred well before cell death as assessed by LDH release. Prior loading of myocytes with the intracellular calcium chelator BAPTA (10 to 40 uM), protected against PAT toxicity in the presence and absence of extracellular calcium, and demonstrated a crucial role for [Ca2+]i in PAT toxicity. Exposure to 200 uM PAT in the absence of extracellular calcium slightly elevated [Ca2+]i, but only to levels comparable to resting [Ca2+]i for cells in 1.8 mM extracellular calcium. This demonstrated that although PAT toxicity was dependent on [Ca2+]i, a large increase above resting levels was not needed, and also that some calcium was mobilized from intracellular stores. However, the caffeine-releasable pool of sarcoplasmic reticulum calcium was increased, not depleted, by exposure to 200 uM PAT. These results demonstrate that PAT disrupts [Ca2+]i handling and support a role for a calcium-dependent event, but do not support the necessity of events in PAT-induced cell death that are mediated by a large elevation in [Ca2+]i.
Propiedades
Número CAS |
64070-11-7 |
|---|---|
Fórmula molecular |
C8H4K2O12Sb2 |
Peso molecular |
613.83 g/mol |
Nombre IUPAC |
dipotassium;antimony(3+);(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/2C4H4O6.2K.2Sb/c2*5-1(3(7)8)2(6)4(9)10;;;;/h2*1-2H,(H,7,8)(H,9,10);;;;/q2*-2;2*+1;2*+3/p-4/t2*1-,2-;;;;/m11..../s1 |
Clave InChI |
GUJUCWZGYWASLH-SOMOIXMJSA-J |
SMILES isomérico |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
SMILES canónico |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[K+].[Sb+3].[Sb+3] |
Color/Form |
Colorless liquid |
Densidad |
2.6 at 68 °F (USCG, 1999) - Denser than water; will sink 2.6 g/cu cm |
melting_point |
630 to 635 °F (NTP, 1992) |
Descripción física |
Antimony potassium tartrate solid is a colorless crystalline solid or a white powder. It is soluble in water. It is used in textile and leather processing and as an insecticide. Transparent odorless solid; Efflorescing on exposure to air; Or white solid; [Hawley] Crystalline solid; [MSDSonline] |
Solubilidad |
10 to 50 mg/mL at 70 °F (NTP, 1992) Solubility: 8.3 g/100 cc cold water, 33.3 g/100 cc hot water, 6.7 g/100 cc glycerol; insoluble in alcohol /Hemihydrate/ In water, 83,000 mg/L at 20 °C 1 g dissolves in 12 mL water, 3 mL boiling water 1 gram dissolves in 15 mL glycerol Slightly soluble in water Insoluble in alcohol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[5-(2-Ethylsulfanyl-phenyl)-[1,2,4]oxadiazol-3-yl]-pyridine](/img/structure/B10768821.png)
![4-[2-(4-Chloro-benzoylamino)-ethylamino]-piperidine-1-carboxylic acid ethyl ester](/img/structure/B10768829.png)


![N-[3-(1,3-benzothiazol-2-yl)-4-methyl-2-thienyl]acetamide](/img/structure/B10768846.png)
![N-[(5-fluoro-8-hydroxy-7-quinolinyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B10768847.png)

![Cyclohexanecarboxylic acid [1-(2-thiazolyl)ethylideneamino] ester](/img/structure/B10768862.png)
![Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B10768868.png)
![(2S)-1-[(2S)-3-methyl-2-[[(2S)-2-(methylamino)-1-oxopropyl]amino]-1-oxobutyl]-N-(5-quinolinyl)-2-pyrrolidinecarboxamide](/img/structure/B10768880.png)
![5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N-[[4-(trifluoromethyl)phenyl]methyl]pyridin-2-amine;dihydrochloride](/img/structure/B10768890.png)
![(2S)-2-amino-4-[(4-chlorophenyl)methylamino]-1-piperidin-1-ylbutan-1-one;dihydrochloride](/img/structure/B10768900.png)
![(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B10768901.png)

